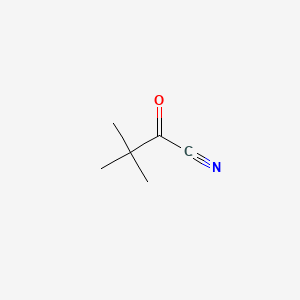

Pivaloyl cyanide

CAS No.: 42867-40-3

Cat. No.: VC2409813

Molecular Formula: C6H9NO

Molecular Weight: 111.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42867-40-3 |

|---|---|

| Molecular Formula | C6H9NO |

| Molecular Weight | 111.14 g/mol |

| IUPAC Name | 2,2-dimethylpropanoyl cyanide |

| Standard InChI | InChI=1S/C6H9NO/c1-6(2,3)5(8)4-7/h1-3H3 |

| Standard InChI Key | NPBLQPWAISGYEU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)C#N |

| Canonical SMILES | CC(C)(C)C(=O)C#N |

Introduction

Basic Information and Physical Properties

Pivaloyl cyanide is an organic compound characterized by a pivaloyl group (derived from pivalic acid) attached to a cyanide functional group. It appears as a colorless liquid with a distinct odor and is soluble in organic solvents.

Chemical Structure and Properties

Pivaloyl cyanide has the chemical structure (CH₃)₃CC(O)CN, featuring a tert-butyl group connected to a carbonyl group that is further attached to a nitrile (cyanide) group. This unique combination of functional groups makes it particularly valuable in synthetic organic chemistry.

The compound is unique due to its combination of both pivalic acid characteristics and the reactive nature of the cyanide group. This dual functionality allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Synthesis Methods

Several methods have been developed for the synthesis of pivaloyl cyanide, with varying yields and reaction conditions.

Synthesis from Pivalic Anhydride and Trimethylsilyl Cyanide

One of the most efficient methods involves the reaction of pivalic acid anhydride with trimethylsilyl cyanide in the presence of sodium cyanide as a catalyst:

"93 g (0.5 mol) of pivalic acid anhydride and 1 g of sodium cyanide are initially introduced and 49.5 g (0.5 mol) of trimethylsilyl cyanide are added dropwise. The reaction mixture is worked up by distillation. Yield: 56 g of pivaloyl cyanide (=98.9% of theory). Boiling point: 121°-125° C."

This method is notable for its high yield (98.9%) and relatively simple procedure.

Continuous Production with Hydrocyanic Acid

A continuous production method has been patented for industrial-scale synthesis:

"Process for the continuous production of pivaloyl cyanide by reacting pivalic anhydride with anhydrous hydrocyanic acid in the presence of a complex alkali metal or alkaline earth copper cyanide as catalyst and in the presence of an inert, aprotic organic solvent boiling above 210°C at temperatures between 180 and 240°C under normal pressure."

This method is particularly suited for large-scale production and involves the simultaneous addition of pivalic anhydride to a catalyst suspension while introducing gaseous hydrocyanic acid.

Synthesis from Pivaloyl Chloride

Another method involves the reaction of pivaloyl chloride with lithium cyanide in an aprotic solvent such as tetrahydrofuran (THF). This approach is commonly used in laboratory settings for smaller-scale synthesis.

Applications and Uses

Pivaloyl cyanide finds applications in various fields of chemistry and agriculture due to its unique reactivity profile.

Organic Synthesis

The primary application of pivaloyl cyanide is as a building block in organic synthesis. Its key functional groups allow it to participate in various chemical reactions, making it a valuable precursor for synthesizing more complex molecules.

Specific reactions include:

-

Deoxygenation of aromatic ketones

-

Selective synthesis of secondary alcohols

-

Introduction of pivaloyl and cyano moieties into target molecules

Herbicide Synthesis

Pivaloyl cyanide serves as an intermediate in the preparation of herbicidal active ingredients. It is used in the synthesis of various agricultural chemicals, contributing to the development of effective weed control agents.

Pharmaceutical Applications

The compound is utilized in pharmaceutical research and development as a reagent for introducing specific functional groups into drug candidate molecules. In one documented example, it was employed in the synthesis pathway for fiduxosin, a compound developed for treating benign prostatic hyperplasia .

Comparison with Related Compounds

Pivaloyl cyanide shares structural similarities with several other compounds, particularly pivalic acid derivatives and other acyl cyanides.

Relationship to Pivalic Acid

Pivalic acid (2,2-dimethylpropanoic acid, C₅H₁₀O₂) is a branched, short-chain fatty acid that serves as a structural precursor to pivaloyl cyanide . While pivalic acid contains a carboxylic acid group (-COOH), pivaloyl cyanide features a nitrile group (-CN) attached to the carbonyl carbon.

Comparison with Other Acyl Cyanides

Compared to other acyl cyanides, pivaloyl cyanide offers unique advantages due to its bulky tert-butyl group, which can provide steric hindrance in reactions. This property can be beneficial for controlling reaction selectivity in complex synthetic procedures.

Current Research and Future Perspectives

Research involving pivaloyl cyanide continues to evolve, with new applications being discovered in organic synthesis and pharmaceutical development. The compound's unique reactivity makes it a valuable tool for researchers developing new synthetic methodologies.

Recent applications documented in the scientific literature include its use in asymmetric synthesis and as a reagent in the production of complex heterocyclic compounds . Further research may expand its utility in green chemistry applications and continuous flow chemistry setups.

As synthetic methodologies advance, more efficient and environmentally friendly routes to pivaloyl cyanide production are likely to be developed, potentially increasing its accessibility and range of applications in both academic and industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume